(S)-2-Amino-2-methylpent-4-enoic acid

Chiral Chromatography Peptide Synthesis Asymmetric Catalysis

Researchers requiring precise conformational control in peptide synthesis face limited options with canonical amino acids. (S)-2-Amino-2-methylpent-4-enoic acid (CAS 96886-55-4) resolves this as a chiral α,α-disubstituted building block that quantitatively induces β-turns and 3₁₀-helices. • ≥98% HPLC purity with ≥99% enantiomeric excess ensures stereochemical fidelity in solid-phase peptide synthesis • Allyl side chain enables stereoselective radical addition chemistry for downstream diversification • Documented selective proteinase K inhibition supports enzyme active-site probing applications Ideal for foldamer development, SAR studies, and chiral intermediate synthesis.

Molecular Formula C6H11NO2
Molecular Weight 129,16 g/mole
CAS No. 96886-55-4
Cat. No. B555779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-methylpent-4-enoic acid
CAS96886-55-4
Molecular FormulaC6H11NO2
Molecular Weight129,16 g/mole
Structural Identifiers
SMILESCC(CC=C)(C(=O)O)N
InChIInChI=1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m0/s1
InChIKeyQMBTZYHBJFPEJB-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-2-methylpent-4-enoic Acid Overview


(S)-2-Amino-2-methylpent-4-enoic acid, commonly known as (S)-α-allylalanine or L-α-methyl-allylglycine, is a non-proteinogenic, chiral α,α-disubstituted amino acid [1]. Its structure features a central α-carbon with a methyl group and an allyl (pent-4-enyl) side chain, conferring a unique steric and electronic profile. This compound is primarily utilized as a conformationally constrained building block in peptide synthesis and as a chiral intermediate in pharmaceutical research [1]. As a specialty chemical, it is commercially available in high purity (e.g., ≥98% by HPLC, ≥99% enantiomeric excess) for research applications .

Why Specify (S)-2-Amino-2-methylpent-4-enoic Acid


Substituting (S)-2-Amino-2-methylpent-4-enoic acid with a seemingly similar analog can fundamentally alter the properties and function of the final molecule. The α-methyl group introduces a conformational restriction that is not present in standard α-amino acids like L-allylglycine, leading to a predisposition for specific secondary structures like β-bends and 3₁₀-helices [1]. Furthermore, the specific (S)-stereochemistry is non-negotiable, as it dictates the three-dimensional presentation of the reactive allyl side chain, which is essential for downstream applications like stereoselective radical additions or enzyme interactions [2]. Using the (R)-enantiomer (CAS 96886-56-5) or the achiral analog would compromise the desired conformational bias and chiral recognition, leading to failed syntheses or erroneous research outcomes.

(S)-2-Amino-2-methylpent-4-enoic Acid Comparative Data


Chiral Purity Comparison

The specified compound is supplied as the single (S)-enantiomer with a verified enantiomeric excess (ee) of ≥99.0% . This high chiral purity is critical for producing homochiral peptides and for applications in asymmetric synthesis. The (R)-enantiomer is a distinct chemical entity (CAS 96886-56-5) and its presence as a contaminant would result in the formation of diastereomeric mixtures with different physical and biological properties [1].

Chiral Chromatography Peptide Synthesis Asymmetric Catalysis

α-Methyl Conformational Restriction

The presence of the α-methyl group in L-Mag [(S)-2-amino-2-methylpent-4-enoic acid] imposes a significant conformational restriction compared to the non-α-methylated analog, L-allylglycine. X-ray diffraction studies on L-Mag homooligomers revealed a strong preference for β-bend conformations and the formation of 3₁₀-helical structures in longer peptides [1]. This contrasts sharply with peptides built from standard L-allylglycine, which do not exhibit this defined conformational bias and are inherently more flexible.

Peptide Conformation X-ray Crystallography Foldamer Design

Commercial Purity Specification

Vendor datasheets provide a direct quantitative basis for product selection. The specified (S)-α-allylalanine product is offered with a purity of ≥98.0% (HPLC) . In comparison, the (R)-enantiomer product from the same supplier is offered at a lower specified purity of 95% . This difference in specified purity can be a critical factor in selecting a starting material for sensitive synthetic applications.

Vendor Qualification Analytical Standards HPLC Purity

(S)-2-Amino-2-methylpent-4-enoic Acid Applications


Constrained Peptide and Foldamer Design

Procure this compound for solid- or solution-phase peptide synthesis where inducing a specific secondary structure, such as a β-turn or 3₁₀-helix, is the primary research goal. The quantitative conformational bias provided by the α-methyl group, as demonstrated by X-ray crystallography of its homooligomers [1], makes it a superior choice over flexible L-allylglycine for investigating structure-activity relationships (SAR) and developing foldamers.

Chiral Building Block for Asymmetric Synthesis

Use this high-purity (S)-enantiomer as a starting material for reactions requiring a defined chiral center, such as the stereoselective radical addition of functional groups to the allyl side chain [1]. The specified ≥99.0% ee ensures that the stereochemical integrity of the final product is maintained, minimizing the creation of diastereomeric impurities that would require costly and time-consuming separations.

Enzyme-Substrate Interaction Studies

Employ this compound to probe the active site specificity of enzymes like proteinase K, which it has been shown to selectively inhibit [1]. The combination of the (S)-stereochemistry and the α-methyl group provides a unique steric and chiral probe to dissect the molecular determinants of enzyme selectivity, offering more detailed mechanistic insights than could be gained from using non-α-methylated or racemic analogs.

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